Cas no 57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol)

57573-46-3 structure
상품 이름:(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol 화학적 및 물리적 성질
이름 및 식별자
-
- Ac1l3qrn
- 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
- AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-
- BRN 0961146
- Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-
- 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino<
- 4,5-b>
- indol
- 5-23-07-00377 (Beilstein Handbook Reference)
- 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole
- LS-22915
- 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
- 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole
- AC1L2N9N
- CTK2H9984
- 3-Benzyl-1,2,3,4,5,6-hexahydroazepino<
- 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-; BRN 0961146; Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-; 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino< 4,5-b> indol; 5-23-07-00377 (Beilstein Handbook Reference); 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole; LS-22915; 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole; 3-Benzyl-1,2,3,4
- Einecs 260-817-5
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(phenylmethyl)-, (2α,6α,11R*)- (9CI)
- (2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
-
- 인치: 1S/C21H25NO/c1-15-20-12-17-8-9-18(23)13-19(17)21(15,2)10-11-22(20)14-16-6-4-3-5-7-16/h3-9,13,15,20,23H,10-12,14H2,1-2H3/t15?,20-,21-/m0/s1
- InChIKey: RPMPAQXGZYLEST-LBTAZEDMSA-N
- 미소: OC1C=CC2=C(C=1)[C@@]1(C)CCN(CC3C=CC=CC=3)[C@@H](C2)C1C
계산된 속성
- 정밀분자량: 307.193614
- 동위원소 질량: 307.193614
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 2
- 복잡도: 418
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.3
- 토폴로지 분자 극성 표면적: 23.5
실험적 성질
- 밀도: 1.125
- 비등점: 442.1°C at 760 mmHg
- 플래시 포인트: 211°C
- 굴절률: 1.606
- 산도 계수(pKa): 10.11±0.60(Predicted)
(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol 관련 문헌
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol) 관련 제품
- 2092356-54-0(3-Bromo-4-iodo-5-methylbenzoic acid)
- 1806600-44-1(1-Bromo-3-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one)
- 13360-80-0(Phosphinodithioic acid, P,P-bis(2-methylpropyl)-)
- 2137626-84-5(Hexane, 1-chloro-2,4,5,5-tetramethyl-)
- 1219805-69-2(5-Methoxybenzimidazole-4,6,7-d3)
- 1261841-37-5(3-(3'-(Difluoromethyl)-4'-fluorophenyl)propionic acid)
- 1807206-62-7(Ethyl 5-bromo-4-cyano-2-hydroxybenzoate)
- 1454881-56-1(2-(2,4-difluorobenzenesulfonyl)-2-[(2E)-pyrrolidin-2-ylidene]acetonitrile)
- 1803957-47-2(3-Hydroxy-2-nitro-6-(trifluoromethoxy)pyridine-5-carbonyl chloride)
- 88382-50-7(Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]-)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량
